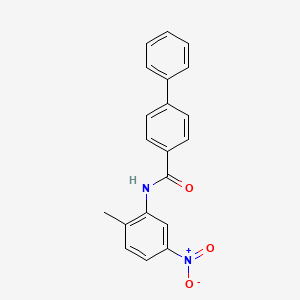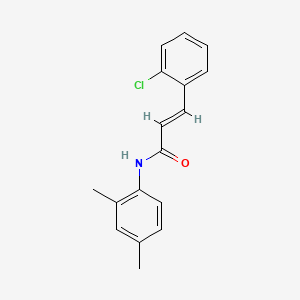![molecular formula C18H16N2O2S B5548145 1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound and its derivatives have been synthesized through various methods, including the reaction of specific phenyl and methoxyphenyl components with thiazol derivatives. A notable synthesis involves the creation of novel compounds using UV, IR, 1H and 13C NMR, and mass spectrometry for characterization. The density functional theory (DFT) calculation is used for structural optimization and theoretical vibrational spectra interpretation, highlighting the equilibrium geometry and bonding features of such compounds (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis via DFT calculations, including harmonic vibrational wave numbers and the investigation of structural changes due to electron withdrawing group substitution, provides insights into the molecular architecture. The analysis also involves Mülliken population analysis on atomic charges, HOMO—LUMO energy gap discussions for thermodynamic stability, and reactivity predictions in excited states (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions encompass the formation of novel Schiff bases, with the Gewald synthesis technique being a pivotal method for creating derivatives from the primary compound. These reactions lead to the development of compounds with potential antimicrobial activity, as evidenced by in vitro testing against various bacterial and fungal organisms (Puthran et al., 2019).
Physical Properties Analysis
Physical properties, such as crystal structure and transparency in the visible region, are determined using techniques like single crystal XRD and UV-visible thermal analysis. These methods affirm the compound's stability and structural integrity under different conditions (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties analysis extends to the exploration of potential antibacterial activity through molecular docking studies. These studies aim to understand the interaction between the synthesized compound and bacterial proteins, shedding light on the compound's mechanism of action and efficacy as an antibacterial agent (Shahana & Yardily, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
This compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel Schiff bases were synthesized from related compounds and displayed excellent in vitro antimicrobial activity against various bacterial and fungal organisms, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Antioxidant and Anticancer Activities
Derivatives of the compound have demonstrated significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in some cases. Additionally, certain derivatives exhibited potent anticancer activity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer research and therapy (Tumosienė et al., 2020).
Synthesis and Molecular Structure Analysis
Research has also focused on the synthesis of novel compounds and the analysis of their molecular structures using various spectroscopic methods and density functional theory calculations. Such studies provide insights into the compounds' structural characteristics and their potential reactivity and stability, which are crucial for their applications in medicinal chemistry and material science (Shahana & Yardily, 2020).
Applications in Organic Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of interest in organic synthesis and pharmaceutical research. Their utility in constructing complex molecules with potential biological activities demonstrates the compound's significance in synthetic organic chemistry (Wu, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)14-4-3-5-15(10-14)19-18-20-17(11-23-18)13-6-8-16(22-2)9-7-13/h3-11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVFBLDHUIOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)


![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)




